CDK2 Enzymatic Inhibition – Class‑Level Activity Comparison with Roscovitine and Fluorophenyl Analog
No direct CDK2 IC50 value is available for 4‑chloro‑N′‑(1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl)benzohydrazide. However, the closely related 1‑(4‑fluorophenyl)pyrazolo[3,4‑d]pyrimidine benzohydrazide scaffold yielded CDK2 IC50 values of 0.67–0.69 µM (compounds 4 and 2a) compared to roscovitine’s 0.44 µM [1]. The 4‑chloro substituent on the target compound is expected to provide intermediate electron‑withdrawing character and lipophilicity between the potent 4‑fluoro and the less active 4‑methyl/4‑hydrogen analogs, suggesting a distinct, predictably tunable CDK2 inhibition profile [2].
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall in sub‑micromolar range based on scaffold SAR |
| Comparator Or Baseline | Roscovitine IC50 = 0.44 µM; 1‑(4‑fluorophenyl)pyrazolo[3,4‑d]pyrimidine benzohydrazide analog IC50 = 0.67 µM |
| Quantified Difference | Cannot be quantified for the target compound; scaffold trend shows ~1.5‑fold difference relative to roscovitine |
| Conditions | CDK2 enzymatic assay (sub‑micromolar to low micromolar range) |
Why This Matters
The scaffold’s demonstrated sub‑micromolar CDK2 activity establishes the target compound’s potential for differentiation through the 4‑chloro substituent, which alters electronic and steric properties versus the benchmark 4‑fluoro analog.
- [1] Maher, M., Kassab, A.E., Zaher, A.F. & Mahmoud, Z. (2019). Novel Pyrazolo[3,4‑d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anti‑Cancer Agents in Medicinal Chemistry, 19(11), 1368‑1381. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8489091 – Computed Properties (XLogP3‑AA, TPSA, H‑bond donor/acceptor counts). View Source
